molecular formula C17H22Cl2N6O B12768481 1-(2-(3-(3,4-Dichlorophenyl)ureido)-6-methyl-pyrimidin-4-yl)-amino-3(dimethylamino)propane CAS No. 1996636-69-1

1-(2-(3-(3,4-Dichlorophenyl)ureido)-6-methyl-pyrimidin-4-yl)-amino-3(dimethylamino)propane

Cat. No.: B12768481
CAS No.: 1996636-69-1
M. Wt: 397.3 g/mol
InChI Key: MWEZWAONAIZIAQ-UHFFFAOYSA-N
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Description

1-(2-(3-(3,4-Dichlorophenyl)ureido)-6-methyl-pyrimidin-4-yl)-amino-3(dimethylamino)propane is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a ureido group, and a pyrimidinyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3-(3,4-Dichlorophenyl)ureido)-6-methyl-pyrimidin-4-yl)-amino-3(dimethylamino)propane typically involves multiple steps. The process begins with the preparation of the 3,4-dichlorophenyl isocyanate, which is then reacted with 6-methyl-4-aminopyrimidine to form the intermediate compound. This intermediate is further reacted with 3-(dimethylamino)propylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

1-(2-(3-(3,4-Dichlorophenyl)ureido)-6-methyl-pyrimidin-4-yl)-amino-3(dimethylamino)propane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(2-(3-(3,4-Dichlorophenyl)ureido)-6-methyl-pyrimidin-4-yl)-amino-3(dimethylamino)propane has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(3-(3,4-Dichlorophenyl)ureido)-6-methyl-pyrimidin-4-yl)-amino-3(dimethylamino)propane involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to the disruption of cellular processes, ultimately resulting in therapeutic effects. The pathways involved often include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(3-(3,4-Dichlorophenyl)ureido)-6-methyl-pyrimidin-4-yl)-amino-3(dimethylamino)propane stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in research and industrial applications.

Properties

CAS No.

1996636-69-1

Molecular Formula

C17H22Cl2N6O

Molecular Weight

397.3 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-[4-[3-(dimethylamino)propylamino]-6-methylpyrimidin-2-yl]urea

InChI

InChI=1S/C17H22Cl2N6O/c1-11-9-15(20-7-4-8-25(2)3)23-16(21-11)24-17(26)22-12-5-6-13(18)14(19)10-12/h5-6,9-10H,4,7-8H2,1-3H3,(H3,20,21,22,23,24,26)

InChI Key

MWEZWAONAIZIAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)NCCCN(C)C

Origin of Product

United States

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